3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

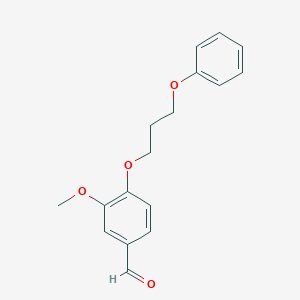

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(3-phenoxypropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-19-17-12-14(13-18)8-9-16(17)21-11-5-10-20-15-6-3-2-4-7-15/h2-4,6-9,12-13H,5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBVIQMNYKEZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649958 | |

| Record name | 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656810-27-4 | |

| Record name | 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Methoxy 4 3 Phenoxypropoxy Benzaldehyde and Its Analogues

Strategies for the Preparation of 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde

The construction of this compound is typically achieved through a convergent synthesis, where key fragments are prepared separately and then combined. The primary disconnection is at the ether linkage, suggesting a strategy involving the coupling of a vanillin-derived core with a phenoxypropoxy side-chain.

Precursor Compounds and Starting Materials Utilized in Synthesis

The synthesis of this compound logically commences with two primary precursor molecules: vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and a suitable 3-phenoxypropyl halide , most commonly 3-phenoxypropyl bromide .

Vanillin serves as the foundational aromatic aldehyde core, providing the characteristic methoxy (B1213986) and aldehyde functionalities. Its phenolic hydroxyl group is the reactive site for the subsequent etherification. Vanillin is a readily available and widely used starting material in organic synthesis. orientjchem.orgresearchgate.net

3-Phenoxypropyl bromide is the reagent that introduces the 3-phenoxypropoxy side chain. rsc.orgrsc.orgoup.com This compound is an organic halide with the chemical formula C9H11BrO and is typically a light brown liquid. rsc.orgoup.com It is utilized in various pharmaceutical syntheses. rsc.org The preparation of 3-phenoxypropyl bromide itself can be achieved through methods such as the reaction of phenol (B47542) with 1,3-dibromopropane (B121459) or a two-step process involving the reaction of phenol with a halopropanol followed by conversion of the resulting alcohol to the bromide. mdma.ch

The selection of these precursors is based on their commercial availability and the straightforward, high-yielding nature of the Williamson ether synthesis, which is the cornerstone of this synthetic approach. Analogous syntheses often employ vanillin as the starting material, reacting it with different electrophiles to generate a variety of ethers. For example, the synthesis of 3-methoxy-4-(methoxymethoxy)benzaldehyde (B1607413) utilizes vanillin and bromomethyl methyl ether. chemicalbook.com Similarly, 4-phenacyloxy-3-methoxybenzaldehyde is prepared from vanillin and phenacyl bromide. orientjchem.org

A summary of the key precursor compounds is presented in the table below.

| Compound Name | Role in Synthesis | Chemical Formula | Molar Mass ( g/mol ) |

| Vanillin | Aromatic aldehyde core | C8H8O3 | 152.15 |

| 3-Phenoxypropyl bromide | Side-chain precursor | C9H11BrO | 215.09 |

Etherification Reactions in the Compound's Synthetic Pathways

The central transformation in the synthesis of this compound is the formation of the ether bond. The most common and well-established method for this is the Williamson ether synthesis . orientjchem.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.

In this specific synthesis, the phenolic hydroxyl group of vanillin is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 3-phenoxypropyl bromide, displacing the bromide ion and forming the desired ether linkage.

The general reaction is as follows:

Deprotonation of vanillin: Vanillin + Base → Vanillinate anion

Nucleophilic substitution: Vanillinate anion + 3-Phenoxypropyl bromide → this compound + Bromide salt

Commonly employed bases for this reaction include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and triethylamine (B128534) (Et3N). orientjchem.orggoogle.com The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being typical to facilitate the SN2 reaction. nih.gov In some cases, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, may be used to enhance the reaction rate, particularly when dealing with reactants in different phases. google.comquizlet.com

For instance, the synthesis of 3-ethoxy-4-methoxybenzaldehyde, a close analogue, is achieved by reacting isovanillin (B20041) with a haloethane in the presence of a base like sodium hydroxide and a phase-transfer catalyst. google.com Similarly, the preparation of 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde involves the reaction of vanillin with 1-(bromomethyl)-4-nitrobenzene in acetonitrile with pyridine (B92270) as the base. nih.gov These examples highlight the versatility and general applicability of the Williamson etherification for synthesizing a wide range of vanillin ethers.

Aldol (B89426) Condensation Approaches in Related Chemical Transformations

While not directly involved in the primary synthesis of the ether linkage in this compound, aldol condensation is a significant chemical transformation for aldehydes and their derivatives. ncert.nic.in This reaction allows for the formation of carbon-carbon bonds and the synthesis of α,β-unsaturated carbonyl compounds, known as chalcones when an aromatic aldehyde is reacted with a ketone. weebly.com

Aromatic aldehydes that lack α-hydrogens, such as this compound and its analogues, can undergo crossed or Claisen-Schmidt aldol condensations with ketones or other carbonyl compounds that do possess α-hydrogens. weebly.com These reactions are typically catalyzed by a base, which deprotonates the α-carbon of the ketone to form an enolate. The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily dehydrates to form the stable, conjugated α,β-unsaturated ketone. wpmucdn.com

For example, substituted benzaldehydes like 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) are commonly used in aldol condensations with acetophenone (B1666503) to synthesize 4-methoxychalcone. weebly.comwpmucdn.com Another instance is the solvent-free aldol condensation between 3,4-dimethoxybenzaldehyde (B141060) and 1-indanone, facilitated by a catalytic amount of sodium hydroxide. tandfonline.com These reactions demonstrate how the aldehyde functionality of compounds structurally similar to this compound can be utilized to construct more complex molecular architectures.

The general scheme for a Claisen-Schmidt condensation is as follows: Aromatic Aldehyde + Ketone (with α-hydrogens) --(Base)--> α,β-Unsaturated Ketone (Chalcone) + H2O

This type of reaction highlights a potential pathway for further derivatization of this compound to create a diverse range of molecules with potentially interesting properties.

Multi-step Synthesis Design and Execution

Step 1: Synthesis of the 3-Phenoxypropyl Bromide Precursor (if not commercially available) As previously mentioned, this can be achieved through several methods. One common approach is the reaction of phenol with 1,3-dibromopropane under basic conditions. Careful control of stoichiometry is required to favor the mono-substituted product.

Step 2: Etherification of Vanillin This is the key bond-forming step, utilizing the Williamson ether synthesis. The execution of this step involves:

Dissolving vanillin in a suitable solvent (e.g., acetonitrile, DMF).

Adding a base (e.g., K2CO3, NaOH) to deprotonate the phenolic hydroxyl group, forming the vanillinate anion.

Adding 3-phenoxypropyl bromide to the reaction mixture.

Heating the mixture to an appropriate temperature to drive the reaction to completion.

Work-up and purification of the crude product, typically involving extraction and recrystallization or column chromatography to isolate the pure this compound.

This multi-step approach is exemplified by the synthesis of analogous compounds. For instance, the preparation of 3,4,5-trimethoxybenzaldehyde (B134019) from vanillin involves a three-step sequence: bromination of vanillin, followed by a copper-catalyzed methoxylation, and finally methylation of the remaining hydroxyl group. mdma.ch This demonstrates the modular nature of synthesizing substituted benzaldehydes, where different functionalities can be introduced in a stepwise manner.

Exploration of Novel Synthetic Routes and Catalytic Systems

While the Williamson ether synthesis is a robust and reliable method, ongoing research in organic chemistry seeks to develop more efficient, milder, and environmentally friendly synthetic routes. The exploration of novel catalytic systems, particularly those involving transition metals like copper, is a prominent area of investigation.

Cu-catalyzed Etherification and Aldol Condensation Cascade Reactions in Synthesis

Copper-catalyzed reactions have emerged as powerful tools in organic synthesis, offering alternatives to traditional methods. In the context of synthesizing compounds like this compound, copper catalysis could potentially be applied to both the etherification and subsequent aldol condensation steps.

Copper-Catalyzed Etherification: The Ullmann condensation, a classical copper-catalyzed cross-coupling reaction, can be used for the formation of diaryl ethers. More recent advancements have led to the development of milder and more efficient copper-catalyzed methods for C-O bond formation between aryl halides and alcohols. organic-chemistry.org These methods often utilize copper(I) or copper(II) salts as catalysts, sometimes in conjunction with specific ligands, to facilitate the coupling. nih.gov For example, an efficient copper-catalyzed etherification of aryl halides with aliphatic alcohols has been reported, where the use of a lithium alkoxide is key to the reaction's success. organic-chemistry.org The alkoxylation of 5-bromovanillin, an intermediate in the synthesis of 3,4,5-trimethoxybenzaldehyde, is readily achieved in the presence of anhydrous copper(II) chloride. mdma.ch This suggests that a copper-catalyzed approach could be a viable alternative for the synthesis of this compound, potentially offering advantages in terms of reaction conditions and substrate scope.

Copper-Catalyzed Aldol Reactions: Copper complexes have also been shown to catalyze aldol-type reactions. oup.com These reactions can proceed under mild and weakly basic conditions, which can be advantageous for substrates with sensitive functional groups. rsc.org For instance, a copper-catalyzed transfer aldol type reaction of β-hydroxy ketones with aldehydes has been developed, which proceeds via a retro-aldol/aldol cascade. rsc.org Another study reports the use of copper(II) complexes with ligands like 2,2'-bipyridine (B1663995) to catalyze the aldol condensation of benzaldehyde (B42025) with 2-butanone. oup.com

Reductive Amination and Ring Cyclization Protocols in Related Compound Synthesis

Reductive amination stands as a cornerstone in the synthesis of complex nitrogen-containing molecules, often serving as a key step in the construction of heterocyclic frameworks analogous to derivatives of this compound. This powerful transformation typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity.

In the synthesis of iminosugars, for instance, a one-step amination-cyclization cascade reaction has been developed. nih.gov This methodology allows for the stereoselective conversion of iodo-aldoses and iodo-ketoses into N-substituted iminosugars in high yields (63–95%) within an aqueous medium. nih.gov The process is initiated by the formation of an imine between the carbohydrate precursor and an amine, followed by an intramolecular cyclization and subsequent reduction. nih.gov

Similarly, the synthesis of 1,5-benzodiazepines, a class of compounds with significant biological activity, often utilizes a condensation reaction between o-phenylenediamines and ketones. nih.goviitm.ac.in This reaction, which can be catalyzed by various acids including solid superacids like sulfated zirconia, proceeds through the formation of a seven-membered diazepine (B8756704) ring. nih.goviitm.ac.in The versatility of this approach allows for the use of both cyclic and acyclic ketones, leading to a diverse range of benzodiazepine (B76468) derivatives in good to excellent yields. nih.gov These protocols highlight the utility of combining reductive amination with intramolecular cyclization events to efficiently build complex heterocyclic systems from aldehyde precursors.

Application of Micellar Media and Solvent-Free Conditions in Analogous Syntheses

In recent years, a strong emphasis has been placed on developing more sustainable and environmentally friendly synthetic methodologies. The use of aqueous micellar media and solvent-free reaction conditions represents significant progress in green chemistry, offering alternatives to traditional organic solvents which are often toxic and flammable. acsgcipr.org

Micellar catalysis involves the use of surfactants in water to form micelles, which act as nanoreactors, solubilizing organic substrates in their hydrophobic cores. acsgcipr.orgnih.gov This technique has been successfully applied to a variety of organic transformations, including reductive aminations. escholarship.org For example, the use of shelf-stable bisulfite addition compounds of aldehydes in aqueous micellar media, with α-picoline-borane as the hydride source, has been demonstrated for the synthesis of valuable compounds. nih.govescholarship.org This approach not only facilitates the reaction in water but also allows for the recycling of the aqueous reaction medium. escholarship.org The surfactant, such as TPGS-750-M, aids in solubilizing the otherwise water-insoluble organic reactants. nih.gov

Solvent-free, or solid-state, reactions provide another powerful green chemistry tool. These reactions are typically carried out by grinding or heating the reactants together without any solvent. This approach can lead to higher yields, shorter reaction times, and easier purification. The synthesis of 1,5-benzodiazepines has been efficiently achieved under solvent-free conditions by condensing o-phenylenediamine (B120857) with various ketones in the presence of a solid superacid catalyst like sulfated zirconia. iitm.ac.in Similarly, the Claisen-Schmidt condensation to form chalcones can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. researchgate.net These methods reduce waste and energy consumption, aligning with the principles of green chemistry.

| Reaction Type | Conditions | Catalyst | Advantages |

| Reductive Amination | Aqueous micellar media (e.g., TPGS-750-M) | α-picoline borane | Use of water as solvent, recyclable medium |

| Benzodiazepine Synthesis | Solvent-free | Sulfated zirconia | Reduced waste, ambient conditions |

| Chalcone (B49325) Synthesis | Solvent-free, microwave | Base (e.g., NaOH) | Shorter reaction times, high yields |

Chemical Derivatization and Scaffold Elaboration Strategies

Synthesis of Benzo[b]oxepino[4,3,2-cd]isoindol-2(1H)-one Derivatives from Related Precursors

The synthesis of complex, fused heterocyclic systems such as benzo[b]oxepino[4,3,2-cd]isoindol-2(1H)-one derivatives demonstrates the intricate molecular architectures that can be constructed from simpler precursors. A multi-step synthesis for these compounds has been described, starting from a suitably substituted isoindoline (B1297411) derivative. researchgate.net The key steps in this synthetic sequence involve N-alkylation followed by a palladium-catalyzed carbonylation reaction to construct the seven-membered oxepine ring. researchgate.net This intramolecular cyclization is a critical transformation, forming the core structure of the target molecule. Subsequent deprotection and further functionalization can then be carried out to generate a library of derivatives. researchgate.net The synthesis of seven-membered rings, such as oxepines, is a notable challenge in organic synthesis, and methods like ring-closing metathesis or [4+3] annulations are often employed. researchgate.net

Preparation of Seco-Coumarin/Furoxan Hybrids Incorporating Similar Structural Motifs

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has led to the development of novel compounds with potentially enhanced biological activities. An example of this is the synthesis of seco-coumarin/furoxan hybrids. mdpi.comnih.gov The synthesis of these hybrids typically begins with the preparation of a seco-coumarin intermediate. mdpi.com This can be achieved through an aldol condensation of a substituted 2,4-dihydroxyacetophenone with various benzaldehydes, followed by ring opening. mdpi.com The resulting α,β-unsaturated ketone side chain of the seco-coumarin can then be further modified. The furoxan moiety, a known nitric oxide (NO) donor, is introduced by reacting the seco-coumarin intermediate with a phenylsulfonylfuroxan derivative. mdpi.comnih.gov This synthetic strategy allows for the creation of a diverse library of hybrid molecules by varying the substituents on both the benzaldehyde and the furoxan precursors. mdpi.comnih.gov

Generation of Chalcone Analogues via Condensation Reactions

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are versatile precursors for various flavonoids and heterocyclic compounds. nih.gov Their synthesis is most commonly achieved through the Claisen-Schmidt condensation, an aldol condensation between an aromatic aldehyde and an acetophenone in the presence of a base or acid catalyst. nih.govresearchgate.net

The reaction is typically carried out in an alcoholic solvent with a base such as sodium hydroxide or potassium hydroxide. researchgate.net A wide variety of substituted benzaldehydes and acetophenones can be used, allowing for the synthesis of a large number of chalcone derivatives with diverse substitution patterns. nih.govpensoft.net For example, 4-(benzyloxy)benzaldehyde (B125253) has been condensed with various acetophenones and heteroaryl methyl ketones to produce a series of chalcone analogs. univ-ovidius.ro The reaction conditions can be optimized to achieve high yields, often ranging from 50% to over 90%. nih.gov Solvent-free methods, sometimes assisted by microwave irradiation, have also been developed as green alternatives to traditional solvent-based syntheses. nih.gov

| Acetophenone Derivative | Aldehyde Derivative | Catalyst | Yield (%) |

| Acetophenone | Benzaldehyde | NaOH | 75-90 |

| 4-Methoxyacetophenone | Benzaldehyde | NaOH | 50-74 |

| Acetophenone | 2-Chloro-benzaldehyde | NaOH | 75-90 |

| 4-Methylacetophenone | 4-Hydroxy-3-methoxybenzaldehyde | H₂SO₄ | High |

Development of Porphyrin Conjugates from Benzaldehyde Derivatives

Porphyrins are macrocyclic compounds that play crucial roles in various biological processes and have applications in materials science and medicine. The synthesis of meso-substituted porphyrins often utilizes the condensation of pyrrole (B145914) with aldehydes. Two of the most common methods are the Adler-Longo and Lindsey syntheses.

The Adler-Longo method involves refluxing pyrrole and a benzaldehyde derivative in propionic acid, which acts as both the solvent and the acid catalyst, open to the air. nih.govacs.org While straightforward, this one-step method often results in modest yields (10-30%) and can produce significant amounts of oligomeric side products, complicating purification. nih.govacs.org

The Lindsey synthesis is a two-step procedure that offers higher yields and better control. It involves the acid-catalyzed condensation of pyrrole and an aldehyde at room temperature under an inert atmosphere to form a porphyrinogen (B1241876) intermediate, which is then oxidized to the porphyrin in a separate step. nih.gov A variety of benzaldehyde derivatives can be used in these syntheses, allowing for the introduction of different functional groups onto the porphyrin periphery. uokerbala.edu.iq This has enabled the creation of a vast array of porphyrin conjugates for diverse applications. worldscientific.com A more recent, greener two-step protocol involves the initial condensation in an H₂O-MeOH mixture with HCl, followed by refluxing the resulting precipitate in DMF. nih.govacs.org

| Synthesis Method | Key Reagents | Conditions | Typical Yield |

| Adler-Longo | Pyrrole, Benzaldehyde, Propionic Acid | Reflux, aerobic | 10-30% |

| Lindsey | Pyrrole, Benzaldehyde, Acid catalyst (e.g., TFA), Oxidant (e.g., DDQ) | 1. RT, inert atm. 2. Oxidation | Higher than Adler-Longo |

| Green Protocol | Pyrrole, Benzaldehyde, HCl/H₂O-MeOH, DMF | 1. Condensation 2. Reflux | Up to 40% |

Advanced Spectroscopic and Spectrometric Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in chemical research for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde molecule. The resulting spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons on both the benzaldehyde (B42025) and phenoxy rings, the methoxy (B1213986) group protons, and the protons of the propoxy chain. The chemical shift (δ, in ppm) of each signal would indicate the electronic environment of the protons, while the integration of the signals would correspond to the number of protons of each type. Furthermore, spin-spin coupling patterns (multiplicity) would reveal the connectivity between neighboring protons, allowing for the assignment of each signal to a specific position in the molecule.

Hypothetical ¹H NMR Data for this compound:

| Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic H | 9.8 - 10.0 | Singlet | 1H |

| Aromatic H's (Benzaldehyde ring) | 6.9 - 7.5 | Multiplet | 3H |

| Aromatic H's (Phenoxy ring) | 6.8 - 7.4 | Multiplet | 5H |

| Methoxy H's (-OCH₃) | ~3.9 | Singlet | 3H |

| Propoxy H's (-OCH₂CH₂CH₂O-) | 2.0 - 4.2 | Multiplets | 6H |

Note: This table is illustrative and based on general principles of ¹H NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy would provide complementary information by mapping the carbon framework of the molecule. A ¹³C NMR spectrum of this compound would display a series of signals, each corresponding to a unique carbon atom. The chemical shifts of these signals would be indicative of the hybridization and chemical environment of each carbon atom, allowing for the identification of the carbonyl carbon of the aldehyde, the aromatic carbons, the methoxy carbon, and the carbons of the propoxy chain.

Hypothetical ¹³C NMR Data for this compound:

| Assignment | Hypothetical Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | 190 - 195 |

| Aromatic C's | 110 - 160 |

| Methoxy C (-OCH₃) | 55 - 60 |

| Propoxy C's (-OCH₂CH₂CH₂O-) | 25 - 70 |

Note: This table is illustrative and based on general principles of ¹³C NMR spectroscopy. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques

To further confirm the structural assignments, two-dimensional (2D) NMR techniques would be employed. Techniques such as Correlation Spectroscopy (COSY) would establish ¹H-¹H connectivities, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal one-bond and multiple-bond correlations between ¹H and ¹³C nuclei, respectively. These experiments would provide an unambiguous and detailed map of the molecular structure.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous determination of the molecular formula (C₁₇H₁₈O₄), providing strong evidence for the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar organic molecules. In ESI-MS analysis of this compound, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). Tandem mass spectrometry (MS/MS) experiments could then be performed on the isolated molecular ion to induce fragmentation. The analysis of the resulting fragment ions would provide valuable information about the connectivity of the different structural motifs within the molecule, such as the cleavage of the ether linkages in the propoxy chain.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups.

The most prominent peak would be the strong C=O stretching vibration of the aldehyde group, typically observed around 1700 cm⁻¹. docbrown.info The presence of conjugation with the benzene (B151609) ring slightly lowers this frequency compared to aliphatic aldehydes. docbrown.info Another key indicator for the aldehyde functionality is the C-H stretching vibration of the aldehyde group, which appears as two distinct bands in the region of 2880-2650 cm⁻¹. docbrown.info

The aromatic nature of the compound is confirmed by several bands. The C-H stretching vibrations of the benzene rings are expected in the 3080-3000 cm⁻¹ region. docbrown.info Furthermore, C=C stretching vibrations within the aromatic rings typically give rise to several absorptions in the 1625-1440 cm⁻¹ range. docbrown.info

The ether linkages (C-O-C) in the methoxy and phenoxypropoxy substituents will produce strong C-O stretching absorption bands, generally found in the 1260-1000 cm⁻¹ region. Specifically, aryl alkyl ethers, such as the ones present in the target molecule, are expected to show a strong absorption band for the aryl-O stretch around 1250 cm⁻¹ and the alkyl-O stretch around 1040 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C-H Stretch | 2880-2800 and 2780-2700 |

| Aromatic | C-H Stretch | 3100-3000 |

| Aldehyde | C=O Stretch | 1710-1685 |

| Aromatic | C=C Stretch | 1600-1450 |

| Ether | C-O Stretch (Aryl-O) | 1275-1200 |

| Ether | C-O Stretch (Alkyl-O) | 1150-1085 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions associated with the substituted benzaldehyde chromophore.

Benzaldehyde itself typically exhibits a strong absorption band (λmax) around 248 nm, which is attributed to the π → π* electronic transition of the conjugated system involving the benzene ring and the carbonyl group. researchgate.net A weaker absorption band, corresponding to the n → π* transition of the non-bonding electrons of the carbonyl oxygen, is often observed at a longer wavelength, around 283 nm. researchgate.net

The presence of auxochromic substituents, such as the methoxy (-OCH₃) and the phenoxypropoxy (-O-(CH₂)₃-Ph) groups on the benzaldehyde ring, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the λmax for the π → π* transition. This is due to the electron-donating nature of the oxygen atoms, which extends the conjugation of the system. Therefore, for this compound, the primary absorption band is anticipated to be observed at a wavelength longer than that of unsubstituted benzaldehyde.

The electronic transitions for this compound are summarized in the following table.

| Transition | Chromophore | Expected λmax (nm) |

| π → π | Conjugated aromatic system and carbonyl group | > 248 |

| n → π | Carbonyl group | > 283 |

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Co-crystals

While a crystal structure for this compound is not publicly available, the solid-state structure of a closely related derivative, 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, has been determined by single-crystal X-ray diffraction. nih.gov This provides a valuable model for understanding the potential solid-state conformation and intermolecular interactions of the target compound.

In the crystal structure of 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, the vanillin (B372448) group is nearly planar. nih.gov The crystal packing is stabilized by weak, non-classical intermolecular C-H···O interactions, which link adjacent molecules into one-dimensional chains. nih.gov

The crystallographic data for 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde is detailed in the table below. nih.gov

| Parameter | 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde |

| Chemical Formula | C₁₅H₁₃NO₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.743 (3) |

| b (Å) | 12.526 (3) |

| c (Å) | 16.384 (3) |

| β (°) | 113.845 (3) |

| Volume (ų) | 2579.5 (9) |

| Z | 8 |

| R-factor | 0.044 |

This data illustrates the precise determination of the unit cell dimensions and symmetry, providing unambiguous proof of the molecular structure in the solid state. Similar analyses of derivatives or co-crystals of this compound would yield definitive information about its molecular geometry, conformation, and intermolecular interactions.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed view of the electronic properties and reactivity of the molecule.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For aromatic aldehydes, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the optimized molecular geometry, including bond lengths and angles. researchgate.net Studies on similar benzaldehyde (B42025) derivatives have demonstrated that this approach can accurately predict geometric parameters that are in good agreement with experimental data. researchgate.net The optimized structure of a molecule is crucial for understanding its stability and is the foundation for further computational analysis. researchgate.netmdpi.com

Below is a table representing typical geometric parameters that can be calculated for a benzaldehyde derivative using DFT methods.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | C-C-H (aldehyde) | ~120° |

| Bond Angle | C-O-C (ether) | ~118° |

Note: The data in this table is illustrative of typical results obtained for benzaldehyde derivatives from DFT calculations and does not represent specific experimental values for 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde.

HOMO-LUMO Orbital Analysis for Electronic Transitions and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic properties. ejosat.com.trresearchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. mdpi.comresearchgate.net

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps predict the sites of chemical reactions and the nature of electronic transitions within the molecule. rasayanjournal.co.inresearchgate.net For instance, calculations on related compounds have shown that a narrow frontier orbital gap indicates that charge transfer interactions can readily occur within the molecule. nih.gov

The following table summarizes key quantum chemical descriptors derived from HOMO-LUMO analysis for a representative molecule.

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Power to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

Note: This table outlines the concepts and formulas used in HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.net It helps in predicting the sites for electrophilic and nucleophilic attacks. mdpi.comnih.gov The MEP map uses a color scale to represent different potential values. Typically, red and yellow areas indicate negative electrostatic potential, highlighting regions rich in electrons that are susceptible to electrophilic attack. Conversely, blue areas denote positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack. nih.govresearchgate.net In benzaldehyde derivatives, the oxygen atom of the carbonyl group is typically a site of negative potential, while the hydrogen atoms of the aromatic ring are sites of positive potential. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR) via Computational Methods

Computational methods, particularly DFT, can be used to predict spectroscopic parameters with a high degree of accuracy. epstem.net Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra serve as a powerful complement to experimental data, aiding in the structural confirmation of the molecule. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). epstem.netnih.gov

Vibrational frequencies calculated using DFT can be correlated with experimental IR spectra to assign specific vibrational modes. nih.gov These computational approaches are instrumental in interpreting complex experimental spectra and verifying the molecular structure. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of this compound and its interactions with biological macromolecules.

Ligand-Protein Interaction Studies, e.g., Docking with Brd4 Bromodomain

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family and is a significant target in therapeutic research, particularly in oncology and inflammatory diseases. nih.gov Small molecule inhibitors that bind to the bromodomain of BRD4 can disrupt its function, making it a promising strategy for developing new anticancer agents. nih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method can be used to study the potential interaction of this compound with the binding site of the Brd4 bromodomain. nih.gov Such studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov By evaluating the binding affinity and mode of interaction, researchers can assess the potential of the compound to act as a BRD4 inhibitor. nih.gov

Conformational Analysis and Energy Landscapes of the Compound

Hypothetically, such an analysis would likely reveal multiple local energy minima corresponding to different spatial arrangements of the side chain. The global minimum energy conformation would represent the most stable structure of the molecule in the gas phase. Solvation models could also be employed to understand how the conformational preferences might change in different solvent environments.

Reaction Mechanism Elucidation through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), could be employed to elucidate the mechanisms of reactions involving this compound. For instance, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol are common transformations.

A computational study of a reaction mechanism would involve:

Identifying the reactants, products, and any intermediates.

Locating the transition state structures that connect these species.

Calculating the activation energies and reaction enthalpies.

For example, in a nucleophilic addition to the aldehyde carbonyl, computational chemistry could model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent protonation steps. This would provide a detailed, step-by-step understanding of the reaction pathway at the molecular level. Computational studies on the reaction mechanisms of similar compounds, such as the formation of veratraldehyde, have demonstrated the utility of these methods in understanding complex reaction pathways, including radical species formation and bond transformations. nih.gov

Structure Activity Relationship Sar Studies of 3 Methoxy 4 3 Phenoxypropoxy Benzaldehyde Derivatives

Impact of Substituent Modifications on Biological Modulatory Potential

Modifications to the core structure of 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde, including alterations to its alkoxy groups, aromatic rings, and functional group orientations, have a profound impact on its interaction with biological targets.

The alkoxy constituents of the molecule—the methoxy (B1213986) group at the 3-position and the 3-phenoxypropoxy group at the 4-position—are key determinants of its biological profile. The methoxy group is a common feature in many natural products and approved drugs, where it influences ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Its size, hydrogen-bonding capability, and electronic effects can significantly modulate the affinity and selectivity of a compound for its target.

The length of the alkoxy chain is also a critical factor governing potency. Studies on other classes of biologically active molecules, such as nitazene (B13437292) opioids, have demonstrated that varying the length of an alkoxy chain markedly influences potency. nih.gov For instance, an ethoxy chain can result in the highest potency, while methoxy and butoxy analogues may be less potent. nih.gov This suggests that the three-carbon propoxy linker in this compound is a crucial element for optimization. Altering this chain length could systematically vary the compound's potency by changing its spatial orientation and flexibility, thereby affecting how it fits into a target's binding site. Similarly, research on liquid crystal polymers has shown that alkoxy tail length significantly affects their physical properties, which can correlate with biological interactions. researchgate.net

| Alkoxy Group | Relative In Vivo Potency |

|---|---|

| Methoxy (C1) | Less Potent |

| Ethoxy (C2) | Most Potent |

| Propoxy (C3) | Highly Potent |

| Isopropoxy (C3) | Highly Potent |

| Butoxy (C4) | Less Potent |

The terminal phenoxy ring presents a prime site for modification to tune the biological activity of derivatives. Introducing substituents onto this aromatic ring can alter the molecule's electronic properties, lipophilicity, and steric profile. For example, the synthesis of a related compound, 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, introduces a potent electron-withdrawing nitro group onto the terminal benzene (B151609) ring. nih.govresearchgate.net

The precise three-dimensional arrangement of functional groups is fundamental to a molecule's ability to interact effectively with a biological target. The orientation of the methoxy group relative to the ether linkage and the aldehyde function can dictate the binding mode. Crystal structure analysis of a similar molecule, 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, revealed a specific dihedral angle of 4.95° between the vanillin (B372448) group and the substituted benzene ring, highlighting a preferred conformation. nih.govresearchgate.net This defined geometry, stabilized by intermolecular interactions, suggests that the relative orientation of the two aromatic systems is not random and likely plays a role in biological recognition. The methoxy group itself can act as a hydrogen bond acceptor and its orientation can be crucial for establishing key interactions within a binding pocket. nih.gov

The placement of substituents on the benzaldehyde (B42025) ring is a critical factor in determining biological activity. Shifting the methoxy group from the 3-position to the 2- or 5-position would create positional isomers with potentially distinct biological profiles. Research on other aromatic systems has shown that the position of a methoxy substituent significantly affects activity; for example, activity can be enhanced with a para-substitution, unaffected at the meta-position, and decreased at the ortho-position. doaj.org This demonstrates that even a subtle change in substituent position can lead to a dramatic change in biological outcome by altering the electronic distribution and steric environment of the molecule.

Furthermore, while this compound itself is achiral, the introduction of substituents or modifications to the propoxy linker could create stereocenters. The stereochemistry of a molecule is often paramount for binding specificity with chiral biological targets like proteins and enzymes. mdpi.com Therefore, if chiral derivatives were synthesized, it would be essential to evaluate the activity of individual enantiomers, as they would likely exhibit different potencies and selectivities.

Correlation of Specific Structural Features with Observed Biological Modulatory Potential

A clear correlation exists between specific structural attributes of benzaldehyde derivatives and their biological effects. The presence and position of hydroxyl and methoxy groups are particularly important. In studies of aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde, the presence of a hydroxyl group was found to be a key factor for enhancing antimicrobial activity. rsc.org This underscores the importance of hydrogen-bonding groups for biological interactions.

The electronic nature of substituents on the aromatic rings also correlates strongly with activity. As noted, electron-withdrawing groups like a nitro group can significantly alter the electronic density across the molecule, affecting its reactivity and non-covalent interactions. beilstein-journals.org This is contrasted with electron-donating groups, which would have the opposite effect.

| Structural Feature | Observed Effect | Potential Biological Implication | Reference |

|---|---|---|---|

| Increased Alkoxy Chain Length (e.g., C1 to C2) | Markedly increased potency | Optimal fit and interaction within a binding pocket | nih.gov |

| Electron-Withdrawing Group (e.g., -NO₂) | Strong deshielding of adjacent protons; stronger intramolecular H-bonds | Altered target binding affinity and electronic interactions | beilstein-journals.org |

| Electron-Donating Group (e.g., -CH₃) | Moderate shielding of adjacent protons | Altered target binding affinity and electronic interactions | beilstein-journals.org |

| Positional Isomerism (ortho vs. para) | Decreased activity (ortho) vs. enhanced activity (para) | Steric hindrance or optimal orientation for target engagement | doaj.org |

Design Principles for Enhancing Selectivity and Potency through Structural Design

Based on SAR findings, several design principles can be formulated to guide the synthesis of more potent and selective derivatives of this compound.

Optimize the Linker Chain: Systematically varying the length and rigidity of the propoxy linker is a primary strategy. Exploring linkers with two, four, or five carbons, as well as incorporating features like double bonds to constrain conformation, could lead to significant gains in potency by optimizing the distance and orientation between the two aromatic rings. nih.gov

Systematic Aromatic Substitution: A focused approach to substituting the terminal phenyl ring is warranted. Probing the effects of a diverse set of substituents—spanning small, large, electron-donating, electron-withdrawing, and hydrogen-bonding groups—at the ortho, meta, and para positions would systematically map the steric and electronic requirements of the target's binding site.

Bioisosteric Replacement: The aldehyde functional group can be replaced with other bioisosteres (e.g., nitriles, ketones, or specific heterocycles) to modulate reactivity and metabolic stability while maintaining or improving biological activity. Similarly, the ether linkage could be replaced with more stable alternatives like amides or sulfonamides.

Reduce Metabolic Liabilities: Structural modifications can be designed to block potential sites of metabolic oxidation. For instance, if a particular position on a ring is susceptible to hydroxylation, adding a stable group like fluorine at that site can enhance metabolic stability and prolong the compound's duration of action. researchgate.net This strategy aims to reduce the formation of reactive metabolites that could lead to safety issues.

By applying these principles, medicinal chemists can rationally design and synthesize novel derivatives with enhanced potency, improved selectivity, and more favorable pharmacological profiles.

Mechanistic Investigations of Biological Activities in in Vitro Models

Bromodomain-Containing Protein 4 (Brd4) Inhibition Mechanisms in In Vitro Systems

There is a lack of specific published data detailing the direct inhibitory mechanisms of 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde on Brd4.

Enzymatic Assay Methodologies for Brd4 Inhibition

Information regarding the use of specific enzymatic assays to determine the inhibitory activity of this compound against Brd4 is not available in the reviewed literature.

Molecular Basis of Brd4 Binding and Inhibition, including Hydrogen Bonding and Hydrophobic Interactions

Specific studies detailing the molecular binding mode, including hydrogen bonds and hydrophobic interactions, between this compound and the Brd4 protein are not found in the current body of scientific literature.

Modulation of Gene Expression Pathways in Cell-Based Assays

There is no specific information available on how this compound modulates gene expression pathways in cell-based assays as a consequence of potential Brd4 inhibition.

Antiproliferative Activity Mechanisms in Cancer Cell Lines (In Vitro Studies)

While related chemical structures have been investigated for antiproliferative properties, specific in vitro studies detailing the mechanisms for this compound are not well-documented.

Induction of Apoptosis and Cell Cycle Modulation

Reactive Oxygen Species (ROS) Generation Pathways

The pathways through which this compound may induce the generation of reactive oxygen species in cancer cells have not been specifically elucidated in the scientific literature.

Nitric Oxide (NO) Release Mechanisms

Current scientific literature does not provide specific information regarding the nitric oxide (NO) release mechanisms of this compound in in vitro models. Research on related flavonoids has shown the ability to inhibit nitric oxide synthase (NOS), the enzyme responsible for NO production. For instance, compounds like rutin (B1680289) and quercetin (B1663063) have been demonstrated to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines. nih.gov However, direct studies on this compound's effect on NO pathways are not available.

Autophagy and Ferroptosis Induction Pathways

There is currently no direct scientific evidence to suggest that this compound induces autophagy or ferroptosis in in vitro models.

However, studies on related benzaldehyde (B42025) compounds indicate potential activity in these pathways. For example, benzaldehyde and its derivative, 3-hydroxybenzaldehyde, have been shown to induce autophagy. nih.govnih.gov This induction can occur through signaling pathways such as the sonic hedgehog (Shh) pathway in astrocytes. nih.govnih.gov

Ferroptosis is a form of iron-dependent cell death characterized by the accumulation of lipid peroxides. nih.gov While this is an active area of research for various compounds in disease treatment, no studies have specifically linked this compound to the induction of ferroptosis.

Modulation of Drug Resistance Mechanisms, e.g., P-glycoprotein Inhibition

There is no available scientific literature that specifically investigates the modulation of drug resistance mechanisms, such as the inhibition of P-glycoprotein (P-gp), by this compound in in vitro models. P-gp is an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer cells by effluxing a wide range of chemotherapeutic agents. nih.gov The development of P-gp inhibitors is a significant area of research to overcome multidrug resistance. nih.gov While various compounds have been identified as P-gp inhibitors, the specific activity of this compound in this context has not been reported.

Antimicrobial Activity Mechanisms in In Vitro Microbial Models

While direct studies on the antimicrobial activity of this compound are not available, research on structurally similar benzaldehyde derivatives provides insights into their potential antimicrobial properties.

Antibacterial Action against Specific Bacterial Strains

Aromatic hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have demonstrated antimicrobial activity against several bacterial strains. rsc.org The antibacterial efficacy of these derivatives highlights the potential of the benzaldehyde scaffold in developing new antibacterial agents. rsc.org

Another related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), has shown antibacterial and antibiofilm activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimum inhibitory concentration (MIC) of HMB against S. aureus was found to be 1024 µg/mL. nih.gov

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4-hydroxy-3-methoxy-benzaldehyde derivatives | Staphylococcus aureus | Antimicrobial Activity | rsc.org |

| 4-hydroxy-3-methoxy-benzaldehyde derivatives | Escherichia coli | Antimicrobial Activity | rsc.org |

| 4-hydroxy-3-methoxy-benzaldehyde derivatives | Pseudomonas aeruginosa | Antimicrobial Activity | rsc.org |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus (including MRSA) | MIC: 1024 µg/mL | nih.gov |

Antifungal Action against Specific Fungal Strains

Benzaldehyde derivatives are known to possess antifungal properties. researchgate.netnih.gov For instance, 3-alkenyl oxindole (B195798) derivatives synthesized from substituted aromatic aldehydes have shown potent antifungal activity against various Candida species. ajgreenchem.com

Specifically, a derivative with a methoxy-substituted phenyl group exhibited the second-highest antifungal activity among the tested compounds, with Minimum Inhibitory Concentration (MIC) values ranging from 2 µg/mL to 125 µg/mL against different Candida species. ajgreenchem.com

| Compound | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 3-alkenyl oxindole derivative (methoxy substituted) | Candida species | 2 - 125 µg/mL | ajgreenchem.com |

Interaction with Microbial Cellular Processes (e.g., Enzyme Inhibition, Membrane Disruption)

The antimicrobial mechanisms of benzaldehydes involve targeting cellular antioxidation components in fungi, such as superoxide (B77818) dismutases and glutathione (B108866) reductase, which effectively inhibits fungal growth. nih.gov

In bacteria, the mechanism of action for some benzaldehyde derivatives involves disruption of the cell membrane. nih.gov For example, 2-hydroxy-4-methoxybenzaldehyde (HMB) treatment of MRSA led to an increased release of intracellular proteins and nucleic acids, indicating cell membrane damage. nih.gov

Other Investigated Biological Activities in Model Systems (e.g., Anti-Tobacco Mosaic Virus Activity)

Following a comprehensive search of scientific literature and research databases, no specific studies detailing the in vitro anti-Tobacco Mosaic Virus (TMV) activity of the compound this compound were identified.

The performed searches for research on the anti-TMV properties of this specific benzaldehyde derivative, as well as broader searches encompassing phenoxyalkoxybenzaldehyde and benzyloxybenzaldehyde derivatives, did not yield any relevant data, mechanistic investigations, or data tables pertaining to its effects on the Tobacco Mosaic Virus in model systems.

Consequently, information regarding its efficacy, mechanism of action, or any related research findings in this particular area of biological activity could not be provided. Further research would be necessary to determine if this compound possesses any activity against the Tobacco Mosaic Virus.

Analytical Methodologies Development for Research and Characterization

Chromatographic Method Development for Compound Analysis and Purity Assessment

Chromatographic techniques are paramount for separating 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde from impurities, starting materials, and byproducts. The development of specific methods is crucial for ensuring the purity and quality of the compound in research settings.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis and purity assessment of non-volatile, thermally labile compounds like this compound. Reversed-phase (RP) HPLC is particularly well-suited for this purpose. sielc.comsielc.com

A typical RP-HPLC method involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly employed. sielc.comsielc.com An acid modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any silanol (B1196071) groups on the column. sielc.com Detection is typically achieved using a UV detector set at a wavelength where the aromatic rings and carbonyl group of the molecule exhibit strong absorbance. Method validation for such an assay would include assessments of linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of this compound This interactive table provides typical starting parameters for developing an HPLC method.

| Parameter | Value | Description |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A common reversed-phase column providing good resolution for aromatic compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | A standard mobile phase for RP-HPLC; the ratio can be adjusted to optimize retention time. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate ensuring efficient separation. |

| Detection | UV at 280 nm | The wavelength is selected based on the UV absorbance maximum of the benzaldehyde (B42025) moiety. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight and boiling point, GC-MS can be applied to identify volatile impurities or degradation products. The technique separates compounds in a gaseous mobile phase based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds and identifies them based on their unique mass-to-charge ratio and fragmentation patterns.

For direct analysis of the parent compound, a high-temperature capillary column and appropriate temperature programming would be necessary. However, derivatization is often employed to increase the volatility and thermal stability of larger molecules, making them more amenable to GC-MS analysis. researchgate.net

The compound this compound is an achiral molecule as it does not possess a stereocenter. Therefore, chiral chromatography, a technique designed to separate stereoisomers (enantiomers or diastereomers), is not applicable for the analysis of the compound itself. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. While not relevant for the parent compound, this technique would be essential if this compound were used as a starting material in the synthesis of a chiral drug or molecule, requiring the separation and analysis of the resulting stereoisomeric products. nih.gov

Spectrophotometric Assay Development for Quantitative Analysis in Research Settings

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the UV-Vis range. Due to the presence of a substituted benzene (B151609) ring and a carbonyl group, which act as chromophores, this compound exhibits characteristic absorbance in the UV region. nist.gov

A spectrophotometric assay can be developed by identifying the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. researchgate.net A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. This curve, which demonstrates the linear relationship between absorbance and concentration as described by the Beer-Lambert law, can be used to determine the concentration of the compound in unknown research samples. This method is particularly useful for routine quantification where high sample throughput is required.

Table 2: Representative Parameters for a UV-Vis Spectrophotometric Assay This interactive table outlines typical parameters for a quantitative research assay.

| Parameter | Value | Rationale |

|---|---|---|

| Solvent | Ethanol or Methanol | The compound is soluble, and these solvents are transparent in the relevant UV range. |

| λmax | ~280-310 nm (Hypothetical) | Based on the absorbance of similar benzaldehyde structures. nist.gov |

| Linear Range | e.g., 1-20 µg/mL | The concentration range where absorbance is directly proportional to concentration. |

| Correlation Coeff. (r²) | > 0.999 | Indicates a strong linear relationship in the calibration curve. |

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Chemical derivatization is a technique used to convert an analyte into a product that has improved analytical properties. nih.gov For this compound, the primary site for derivatization is the aldehyde functional group. This strategy is employed to enhance detection sensitivity and selectivity, particularly in complex matrices or when trace-level analysis is required.

Key derivatization strategies include:

For HPLC Analysis: The aldehyde can be reacted with a labeling reagent to introduce a highly responsive chromophore or fluorophore. For instance, derivatization with N-acetylhydrazine acridone (B373769) (AHAD) can produce a highly fluorescent product, enabling sensitive detection by HPLC with fluorescence detection (HPLC-FL). rsc.org Similarly, reagents like 4-(diethylamino)benzaldehyde (B91989) (DEAB) can be used to create derivatives with strong UV absorbance for enhanced HPLC-UV detection. nih.govresearchgate.net

For GC-MS Analysis: To improve volatility and thermal stability for gas chromatography, the aldehyde group can be converted into a less polar, more stable functional group. A common derivatizing agent is o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA), which reacts with aldehydes to form stable oximes. researchgate.net These derivatives are highly volatile and can be sensitively detected by GC with an electron capture detector (ECD) or by GC-MS. researchgate.net

Table 3: Summary of Derivatization Strategies for Aldehyde Analysis This interactive table summarizes common derivatization approaches.

| Analytical Technique | Derivatizing Reagent | Purpose |

|---|---|---|

| HPLC-UV | 4-(diethylamino)benzaldehyde (DEAB) researchgate.net | Introduces a strong chromophore for enhanced UV detection. researchgate.net |

| HPLC-Fluorescence | N-acetylhydrazine acridone (AHAD) rsc.org | Attaches a fluorescent tag for highly sensitive fluorescence detection. rsc.org |

| GC-ECD / GC-MS | PFBHA researchgate.net | Increases volatility and introduces electrophoric groups for sensitive ECD or MS detection. researchgate.net |

Application of Green Chemistry Principles in Analytical Method Development

The principles of Green Analytical Chemistry (GAC) aim to make analytical procedures safer for operators and more environmentally friendly. ajprd.com These principles focus on reducing or eliminating hazardous substances, minimizing waste and energy consumption, and using renewable resources. ajprd.com

The application of GAC to the analysis of this compound can be achieved through several approaches:

Solvent Reduction and Replacement: In HPLC, this involves using less toxic solvents (e.g., replacing acetonitrile with ethanol), reducing the total volume of solvent used by employing shorter columns or smaller particle sizes (as in Ultra-High-Performance Liquid Chromatography, UHPLC), or using aqueous-based mobile phases where possible. mdpi.com

Sustainable Sample Preparation: Traditional sample preparation can be solvent-intensive. Green alternatives like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) significantly reduce or eliminate solvent use. mdpi.com

Miniaturization: Miniaturizing the analytical process, such as using capillary HPLC or microfluidic devices, drastically cuts down on reagent consumption and waste generation.

By integrating these green principles, the analytical methodologies for this compound can be made more sustainable without compromising analytical performance.

Future Perspectives and Academic Research Opportunities

Design of Next-Generation Chemical Probes and Molecular Modulators

The benzaldehyde (B42025) functional group is a versatile chemical handle for the development of probes that can react with biological nucleophiles. nih.govbiorxiv.org Future research could leverage the aldehyde moiety of 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde to design novel chemical probes for imaging and therapeutic applications.

Fluorescent Probes: The core structure could be derivatized to create "turn-on" fluorescent probes. The aldehyde can be condensed with nucleophiles like hydrazines or alkoxyamines to form hydrazones or oximes, respectively. nih.gov By attaching a fluorophore whose emission is initially quenched, a reaction with a specific biological target could restore fluorescence, allowing for visualization. The phenoxypropoxy tail could be modified to enhance cell permeability or direct the probe to specific organelles.

Magnetic Resonance (MR) Probes: Building on recent advancements, the compound could serve as a foundation for developing MR probes for noninvasive imaging of disease activity, such as fibrosis. biorxiv.org The aldehyde group could be designed to target disease-specific biomarkers, like the allysine (B42369) aldehydes present in fibrotic extracellular matrices. biorxiv.org

Reversible Covalent Modulators: The reactivity of the aldehyde group makes it a candidate for designing reversible covalent inhibitors. Research has shown that benzaldehyde-based probes can reversibly label lysine (B10760008) residues in proteins, offering a strategy for developing kinase inhibitors with tunable selectivity and residence time. researchgate.net The this compound scaffold could be explored for targeting the catalytic lysine in various protein kinases, a key target in drug discovery.

A hypothetical design strategy for developing probes from this scaffold is outlined in the table below.

| Probe Type | Proposed Modification | Potential Application | Rationale |

| Fluorescent Probe | Conjugation of a coumarin-hydrazine to the aldehyde group. | Live-cell imaging of aldehyde-reactive sites. | The condensation reaction would form a fluorescent hydrazone, enabling optical detection. nih.gov |

| MR Probe | Attachment of a Mn(II)-based chelate with a hydrazine (B178648) moiety. | In vivo imaging of fibrogenesis. | The hydrazine would target extracellular allysine, and binding would modulate the MR signal. biorxiv.org |

| Covalent Modulator | Introduction of an alkyne handle on the terminal phenyl ring. | Target identification and validation via proteomics. | The alkyne allows for "click" chemistry conjugation to reporter tags after covalent binding to a protein target. unimi.it |

Integration of Advanced Computational and Experimental Methodologies in Research

To efficiently explore the potential of this compound, a synergistic approach combining computational modeling and experimental validation is essential.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to investigate the compound's electronic structure, molecular geometry, and spectroscopic properties (FT-IR, NMR). researchgate.netresearchgate.net Such studies can predict its reactivity, stability, and potential for non-linear optical (NLO) applications.

Molecular Docking and Dynamics: These computational tools are invaluable for predicting potential biological targets. By simulating the interaction of this compound with the active sites of various enzymes and receptors, researchers can prioritize experimental screening. unimi.itresearchgate.net For instance, docking studies could reveal binding affinities for targets like BACE1, which is relevant in Alzheimer's disease and has been shown to be inhibited by other ether-linked aromatic compounds. nih.gov

Spectroscopic Validation: Advanced spectroscopic techniques are crucial for confirming computational predictions and characterizing novel derivatives. Techniques such as 1H-NMR, 13C-NMR, and FT-IR are standard for structural elucidation, while UV-Vis spectrophotometry can reveal optical properties. researchgate.netorientjchem.org

The table below summarizes key computational and experimental parameters that would be central to future research on this compound.

| Methodology | Parameter to Investigate | Purpose |

| DFT (B3LYP) | HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP) | Predict chemical reactivity and sites for electrophilic/nucleophilic attack. researchgate.net |

| Molecular Docking | Binding affinity (kcal/mol), Interaction modes | Identify and rank potential protein targets. nih.gov |

| NMR Spectroscopy | Chemical shifts (δ ppm) | Confirm molecular structure and purity of synthesized derivatives. orientjchem.org |

| FT-IR Spectroscopy | Vibrational frequencies (cm⁻¹) | Identify characteristic functional groups (C=O, C-O-C). orientjchem.org |

Exploration of Novel Biological Targets and Mechanistic Pathways

The chemical structure of this compound, featuring two aromatic rings connected by a flexible ether linkage, suggests its potential to interact with a variety of biological targets.

Enzyme Inhibition: Many enzyme inhibitors possess diaryl ether or similar structural motifs. Future research could screen this compound against enzyme families implicated in diseases like Alzheimer's (e.g., BACE1, cholinesterases) or cancer (e.g., protein kinases). nih.govnih.gov The flexibility of the propoxy chain may allow it to adopt conformations that fit into complex active sites.

Multi-Target-Directed Ligands (MTDLs): For complex multifactorial diseases like neurodegenerative disorders, compounds that can modulate multiple targets are highly sought after. nih.gov The benzaldehyde core and the phenoxypropoxy tail could be independently optimized to interact with different targets, embodying an MTDL strategy.

Protein Polymerization Inhibition: Aromatic aldehydes have been identified as potent agents that can directly destabilize the polymerization of sickle hemoglobin (HbS), offering a therapeutic strategy for sickle cell disease. google.com The specific arrangement of the aldehyde and ether linkage in this compound makes it a novel candidate for investigating interactions within the α-cleft of HbS.

AI-Powered Target Prediction: Modern approaches using artificial intelligence and machine learning can predict biological targets based on chemical structure and activity profiles from large datasets. johnshopkins.eduplos.org Applying these predictive models could uncover unexpected therapeutic applications for this compound and its derivatives, accelerating the drug discovery process.

Development of Sustainable and Environmentally Benign Synthetic Approaches

Future research should prioritize the development of green and efficient synthetic routes to this compound and its analogs.

Green Solvents and Catalysts: Traditional syntheses of similar ethers often rely on volatile organic solvents. A key research goal would be to adapt these syntheses to use more environmentally friendly solvents like water or ethanol. google.com The use of phase-transfer catalysts or micellar media could facilitate reactions in aqueous systems. orientjchem.org The synthesis of related compounds has been achieved using triethylamine (B128534) as a catalyst in micellar media, suggesting a viable sustainable approach. orientjchem.org

Atom Economy and Reaction Efficiency: The primary synthetic route would likely involve a Williamson ether synthesis between vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and a 3-phenoxypropyl halide. Future work could focus on optimizing reaction conditions (e.g., microwave-assisted synthesis) to reduce reaction times, minimize energy consumption, and improve yields.

Bio-based Precursors: The vanillin starting material is readily available from lignin, a renewable biomass source. This positions the synthesis of this compound and its derivatives favorably within the principles of green chemistry, which emphasizes the use of renewable feedstocks.

A comparison of a conventional versus a potential green synthetic approach is detailed below.

| Synthesis Step | Conventional Approach | Proposed Green Approach | Advantage of Green Approach |

| Starting Materials | Vanillin, 3-phenoxypropyl bromide | Vanillin (from lignin), 3-phenoxypropyl bromide | Use of renewable feedstock. |

| Solvent | Acetonitrile (B52724) or DMF | Water with a phase-transfer catalyst or ethanol. | Reduced toxicity and environmental impact. google.com |

| Base | Anhydrous potassium carbonate | Aqueous sodium hydroxide (B78521) | Lower cost and easier handling. |

| Energy Input | Conventional heating under reflux for several hours. nih.gov | Microwave-assisted heating for minutes. | Significant reduction in energy consumption and reaction time. |

By focusing on these future research directions, the scientific community can systematically explore and potentially harness the untapped potential of this compound.

Q & A

Q. What are the common synthetic routes for 3-methoxy-4-(3-phenoxypropoxy)benzaldehyde, and how can reaction yields be optimized?

- Methodological Answer : A typical synthesis involves etherification of a hydroxyl-substituted benzaldehyde precursor (e.g., 3-methoxy-4-hydroxybenzaldehyde) with 3-phenoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). For optimization:

- Use anhydrous conditions and inert atmosphere (N₂/Ar) to minimize side reactions.

- Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3) or NMR to detect unreacted starting material .

- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to achieve >90% purity.

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Combine multi-spectral analysis :

- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ ~9.8–10.0 ppm) and methoxy groups (δ ~3.8–4.0 ppm). Aromatic protons in the phenoxy moiety appear as multiplet clusters (δ ~6.7–7.4 ppm) .

- FTIR : Confirm aldehyde C=O stretch (~1680–1720 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- HRMS : Match the molecular ion peak ([M+H]⁺) to the theoretical mass (e.g., C₁₇H₁₈O₄: 298.1205) with <5 ppm error .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-liquid extraction : Separate organic layers using ethyl acetate and brine to remove polar impurities.

- Recrystallization : Use ethanol or methanol as solvents; slow cooling enhances crystal purity.

- Flash chromatography : Optimize solvent gradients (e.g., hexane → ethyl acetate) for efficient separation of non-polar byproducts .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., aldehyde carbon).

- Simulate transition states for nucleophilic attack (e.g., Grignard reagents) to predict regioselectivity .

- Validate with Hammett substituent constants to correlate substituent effects on reaction rates .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Dose-response standardization : Ensure consistent molar concentrations across assays (e.g., IC₅₀ values in cytotoxicity studies).